molecular formula C17H10BrNO4 B3732732 5-(4-bromophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone

5-(4-bromophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone

Cat. No. B3732732
M. Wt: 372.2 g/mol
InChI Key: PGZBRLXCLCBCHK-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, commonly known as BBF, is a synthetic compound that belongs to the family of chalcones. This compound has gained immense attention in recent years due to its numerous potential applications in scientific research.

Scientific Research Applications

BBF has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral properties. BBF has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of BBF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. BBF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
BBF has been shown to have numerous biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BBF has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, BBF has been shown to exhibit antibacterial and antifungal properties by inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

BBF has numerous advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a broad range of biological activities, making it a versatile compound for use in various research applications. However, BBF also has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, BBF has not yet been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are numerous future directions for research on BBF. One potential area of research is the development of BBF-based fluorescent probes for detecting amyloid fibrils in vivo. Another area of research is the optimization of BBF synthesis methods to improve yield and purity. Additionally, further studies are needed to better understand the mechanism of action of BBF and its potential applications in various disease models.

properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBRLXCLCBCHK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
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5-(4-bromophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone

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